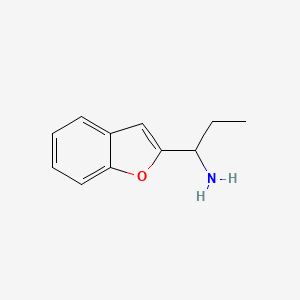
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes multiple methyl and ethyl groups attached to the pyrrole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole typically involves the condensation of appropriate aldehydes and ketones with pyrrole derivatives. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the pyrrole ring. Common reagents used in the synthesis include acetic acid, sulfuric acid, and sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrrole compounds.
科学的研究の応用
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its unique electronic properties and potential use in organic electronics.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: In industrial applications, the compound is used in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism by which 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole exerts its effects involves interactions with various molecular targets and pathways. In biological systems, the compound can interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Ethyl-5-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl-2,4-dimethyl-1H-pyrrolato-N1,N5 difluoroboron: This compound is similar in structure but contains a difluoroboron group, which imparts different chemical properties.
2-[(Z)-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]-3,4,5-trimethyl-1H-pyrrole hydrobromide: This compound has additional methyl groups and a hydrobromide salt, affecting its reactivity and solubility.
Uniqueness
The uniqueness of 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole lies in its specific arrangement of ethyl and methyl groups, which influence its electronic properties and reactivity. This makes it a valuable compound for research and industrial applications where specific chemical characteristics are desired.
特性
分子式 |
C15H20N2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-ethyl-3,5-dimethylpyrrole |
InChI |
InChI=1S/C15H20N2/c1-6-13-11(4)15(17-12(13)5)8-14-9(2)7-10(3)16-14/h7-8,16H,6H2,1-5H3/b15-8- |
InChIキー |
JWZJUSFXXZXYIU-NVNXTCNLSA-N |
異性体SMILES |
CCC1=C(/C(=C/C2=C(C=C(N2)C)C)/N=C1C)C |
正規SMILES |
CCC1=C(C(=CC2=C(C=C(N2)C)C)N=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
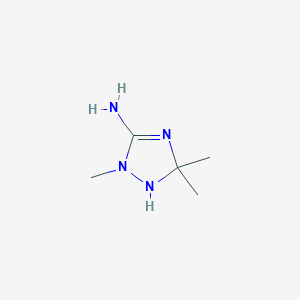

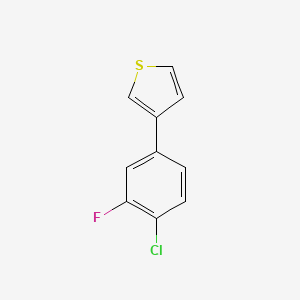
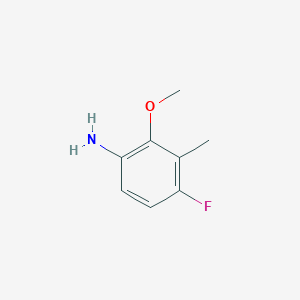
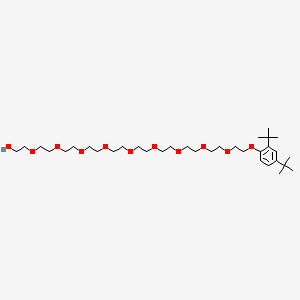
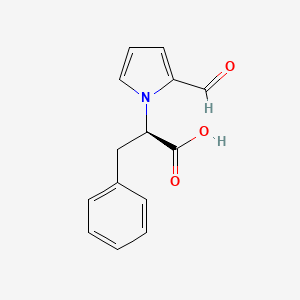


![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)

